molecular formula C21H22FNO5S B280815 Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Numéro de catalogue B280815
Poids moléculaire: 419.5 g/mol
Clé InChI: DAXRFQMKLSUHJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist (ARB) used for the treatment of hypertension. Fimasartan was first synthesized in 2006 by Boryung Pharmaceutical Co. Ltd., South Korea, and was approved by the Korean Food and Drug Administration (KFDA) in 2010.

Mécanisme D'action

Fimasartan works by selectively blocking the angiotensin II type 1 receptor (AT1), which is responsible for vasoconstriction and aldosterone secretion. By blocking this receptor, Fimasartan causes vasodilation and reduces blood pressure.
Biochemical and Physiological Effects:
Fimasartan has been shown to have several biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and endothelial dysfunction, which are all associated with hypertension. Fimasartan has also been shown to improve insulin sensitivity and glucose metabolism in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

Fimasartan has several advantages as a research tool. It is a highly selective AT1 receptor antagonist and has a long half-life, which allows for once-daily dosing. However, Fimasartan is not widely available and can be expensive. Additionally, its use may be limited by the availability of appropriate animal models for hypertension research.

Orientations Futures

Several future directions for Fimasartan research are possible. One area of interest is the potential use of Fimasartan in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Another area of interest is the investigation of the molecular mechanisms underlying the beneficial effects of Fimasartan on insulin sensitivity and glucose metabolism. Finally, the development of new analogs of Fimasartan with improved pharmacokinetic and pharmacodynamic properties is an area of ongoing research.
Conclusion:
Fimasartan is a promising drug for the treatment of hypertension, with a favorable safety profile and several potential benefits beyond blood pressure reduction. Its selective AT1 receptor blockade and long half-life make it an attractive research tool for investigating the molecular mechanisms underlying hypertension and other cardiovascular diseases. Ongoing research into Fimasartan and its analogs may lead to new treatments for these conditions in the future.

Méthodes De Synthèse

Fimasartan is synthesized by a multi-step process that involves the condensation of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid, followed by the reaction of the resulting intermediate with butylamine. The final product is obtained after purification and crystallization.

Applications De Recherche Scientifique

Fimasartan has been extensively studied for its therapeutic potential in the treatment of hypertension. Several clinical trials have demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension. Fimasartan has also been shown to have a favorable safety profile, with no significant adverse effects reported.

Propriétés

Formule moléculaire

C21H22FNO5S

Poids moléculaire

419.5 g/mol

Nom IUPAC

butyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H22FNO5S/c1-4-5-10-27-21(24)20-14(3)28-18-8-7-16(12-17(18)20)23-29(25,26)19-9-6-15(22)11-13(19)2/h6-9,11-12,23H,4-5,10H2,1-3H3

Clé InChI

DAXRFQMKLSUHJG-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C

SMILES canonique

CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.